![molecular formula C22H17F2NO2 B14943659 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide](/img/structure/B14943659.png)
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is a synthetic organic compound characterized by the presence of fluorine atoms and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-fluoroacetophenone with phenylacetic acid in the presence of a suitable catalyst to form the phenylacetyl intermediate. This intermediate is then reacted with 4-fluoroaniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are often employed to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the fluorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-fluorophenyl)benzoxazole
- 6-fluoro-2-(4-fluorophenyl)-4-quinolinecarboxylic acid
- 4-(4-fluorophenyl)-1-(2-phenylacetyl)semicarbazide
Uniqueness
2-(4-fluorophenyl)-N-[4-fluoro-2-(phenylacetyl)phenyl]acetamide is unique due to its specific structural features, such as the presence of two fluorine atoms and the phenylacetyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H17F2NO2 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)-N-[4-fluoro-2-(2-phenylacetyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17F2NO2/c23-17-8-6-16(7-9-17)13-22(27)25-20-11-10-18(24)14-19(20)21(26)12-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,25,27) |
Clé InChI |
OISRLDHMAIESGF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)F)NC(=O)CC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


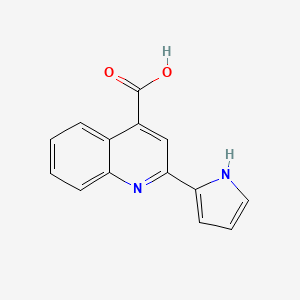
![1-[4-(4-methylphenoxy)butyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B14943594.png)
![N-(3-methoxybenzyl)-5-{[4-(pyridin-4-yl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14943595.png)
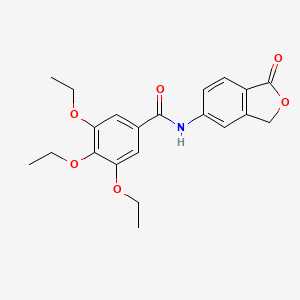
![(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14943611.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B14943620.png)
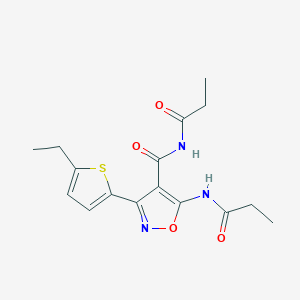
![4-[(4-ethoxyphenyl)carbonyl]-3-hydroxy-5-(2-methoxyphenyl)-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943634.png)
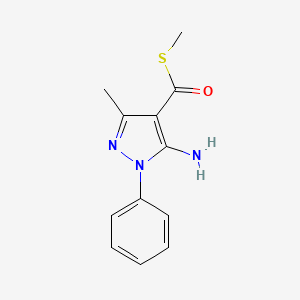
![4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B14943642.png)
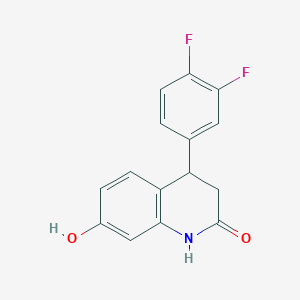
![2-(diethylamino)ethyl 4-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoate](/img/structure/B14943653.png)
![N,N'-bis[2-(pyridin-4-yl)ethyl]propanediamide](/img/structure/B14943660.png)
![2-(6-Benzyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-4-chlorophenol](/img/structure/B14943662.png)
